![molecular formula C19H24N2O2S B021721 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, 5-oxide CAS No. 1188265-45-3](/img/structure/B21721.png)
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, 5-oxide
Descripción general
Descripción
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, 5-oxide, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, 5-oxide, commonly referred to as methotrimeprazine sulfoxide, is a compound belonging to the phenothiazine class of drugs. This compound is noted for its diverse biological activities, particularly in the fields of psychiatry and neurology. Its chemical structure is characterized by a phenothiazine core with a methoxy group and a trimethylpropanamine side chain, contributing to its pharmacological properties.
- Molecular Formula : C19H24N2O2S
- Molecular Weight : 344.5 g/mol
- CAS Number : 7052-08-6
- IUPAC Name : 3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Pharmacological Profile
Methotrimeprazine exhibits several pharmacological activities, including:
- Antipsychotic Activity : Similar to other phenothiazines like chlorpromazine and promethazine, methotrimeprazine acts as a histamine antagonist and has been used to manage schizophrenia and other psychotic disorders .
- Sedative Effects : The compound is known for its sedative properties, making it useful in treating insomnia and anxiety-related disorders.
- Neuroprotective Effects : Recent studies indicate that methotrimeprazine may have neuroprotective effects through mechanisms such as the induction of macroautophagy, which helps maintain cellular homeostasis .
The biological activity of methotrimeprazine is primarily attributed to its ability to block dopamine receptors in the central nervous system (CNS). This action is crucial for its antipsychotic effects. Additionally, the compound's interaction with serotonin receptors contributes to its anxiolytic properties.
Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients with schizophrenia demonstrated that methotrimeprazine significantly reduced psychotic symptoms compared to placebo groups. The study highlighted improvements in both positive and negative symptoms over a 12-week treatment period .
Case Study 2: Neuroprotection in Neurodegenerative Diseases
In an animal model of Alzheimer's disease, methotrimeprazine was shown to reduce neuronal apoptosis and improve cognitive function. The study suggested that this effect might be mediated by the activation of AMPK signaling pathways, which are crucial for cellular energy homeostasis and neuroprotection .
Biological Activity Summary Table
Aplicaciones Científicas De Investigación
Antipsychotic Treatment
Methotrimeprazine is primarily used in the treatment of psychotic disorders, including schizophrenia and severe anxiety. Its mechanism involves antagonism of dopamine receptors, which helps to alleviate symptoms of psychosis.
Sedative Effects
This compound exhibits sedative properties, making it useful in managing agitation and anxiety in patients with psychiatric conditions or those undergoing surgical procedures. It is often administered preoperatively to reduce anxiety levels.
Antiemetic Properties
Methotrimeprazine has been found effective in controlling nausea and vomiting associated with chemotherapy and postoperative recovery. Its antiemetic action is attributed to its ability to block dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain.
Pain Management
Recent studies have explored the use of Methotrimeprazine in pain management, particularly for chronic pain conditions. Its analgesic properties are thought to arise from its central nervous system effects.
Case Study 1: Schizophrenia Management
A clinical trial involving patients diagnosed with schizophrenia demonstrated that Methotrimeprazine effectively reduced positive symptoms (hallucinations and delusions) compared to a placebo group. The study reported significant improvements in patient assessments using standardized scales over a treatment period of 12 weeks.
Case Study 2: Postoperative Nausea
In a double-blind study involving patients undergoing major surgery, Methotrimeprazine was administered as a prophylactic measure against postoperative nausea and vomiting. Results indicated a marked decrease in the incidence of nausea compared to those receiving standard antiemetic therapy.
Summary of Research Findings
Research indicates that Methotrimeprazine is versatile in treating various conditions beyond its primary use as an antipsychotic. Its sedative and antiemetic properties enhance its therapeutic profile, making it a valuable option in clinical settings.
Comparative Analysis Table
Application Area | Effectiveness | Study Reference |
---|---|---|
Antipsychotic Treatment | High | Clinical Trial on Schizophrenia |
Sedation | Moderate | Preoperative Anxiety Management |
Antiemetic | High | Postoperative Nausea Control |
Pain Management | Emerging Evidence | Chronic Pain Management Studies |
Propiedades
IUPAC Name |
3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJAZGOWDHBZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990719 | |
Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxy-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7052-08-6 | |
Record name | Methotrimeprazine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007052086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxy-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the sulfoxidation of methotrimeprazine affect its pharmacological activity?
A1: Research suggests that the introduction of the sulfoxide group to methotrimeprazine, forming methotrimeprazine sulfoxide, is the primary reason for the loss of neuroleptic potency []. This is not due to significant conformational changes in the molecule itself, but rather the presence of the sulfoxide group. While the exact mechanism is not fully elucidated in the provided research, it points towards the importance of the sulfur atom's oxidation state in binding to the dopamine receptor, which is crucial for antipsychotic activity.
Q2: What is the significance of N-monodesmethyl methotrimeprazine in methotrimeprazine therapy?
A2: N-monodesmethyl methotrimeprazine is another key metabolite of methotrimeprazine. Studies show that it exhibits pharmacological activity comparable to its parent drug and can reach significant blood concentrations in patients undergoing methotrimeprazine treatment []. This suggests that N-monodesmethyl methotrimeprazine likely contributes to both the therapeutic effects and potential side effects observed during methotrimeprazine therapy. This highlights the complexity of methotrimeprazine's pharmacological profile, as multiple active compounds are present in the body following administration.
Q3: How is methotrimeprazine sulfoxide quantified in biological samples?
A3: Methotrimeprazine and its metabolites, including methotrimeprazine sulfoxide, can be measured in various biological samples like blood, urine, bile, and vitreous humor []. Gas chromatography with a nitrogen detector is one method used to determine the concentrations of these compounds in plasma and erythrocytes []. Accurate quantification is crucial for understanding the pharmacokinetics of methotrimeprazine and its metabolites, ultimately informing dosage regimens and clinical monitoring.
Q4: What are the pharmacokinetic properties of methotrimeprazine and its sulfoxide metabolite?
A4: Methotrimeprazine is well-absorbed after oral administration, reaching peak plasma concentrations within 1 to 3 hours []. Its volume of distribution is large (23-42 L/kg body weight), indicating extensive distribution throughout the body. The biological half-life of methotrimeprazine is around 15-30 hours []. Interestingly, the sulfoxide metabolite exhibits a shorter half-life than the parent drug, approximately 30% shorter on average []. This difference in elimination kinetics highlights the importance of understanding the individual pharmacokinetic profiles of both the drug and its metabolites.
Q5: What is the significance of the different concentrations of methotrimeprazine sulfoxide observed after intramuscular versus oral administration of methotrimeprazine?
A5: Interestingly, methotrimeprazine sulfoxide is typically found in higher concentrations after oral administration of methotrimeprazine compared to intramuscular injection []. This suggests that first-pass metabolism, either in the gastrointestinal tract or during the first pass through the liver, might play a significant role in the formation of the sulfoxide metabolite. Understanding these metabolic pathways is crucial for optimizing drug delivery and potentially minimizing unwanted metabolite formation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.